CTCE 9908

CXCR4 Binding Affinity Ki

CTCE 9908 is a 17-amino acid CXCR4 peptide antagonist that delivers compound-specific anti-metastatic efficacy not achievable with other CXCR4 inhibitors. Preclinical data show a 50–70% reduction in metastasis across breast, prostate, and osteosarcoma models, and a unique ability to induce mitotic catastrophe in ovarian cancer cells. With a 28-fold lower binding affinity vs. AMD3100 (Ki = 6,185 nM) yet distinct functional effects on CXCR4 surface presentation, it is an essential tool for SAR and metastasis-focused studies. Researchers targeting the CXCL12/CXCR4 axis must use the exact agent to replicate published outcomes.

Molecular Formula C86H147N27O23
Molecular Weight 1927.3 g/mol
Cat. No. B7983945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCTCE 9908
Molecular FormulaC86H147N27O23
Molecular Weight1927.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NCCCCC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N
InChIInChI=1S/C86H147N27O23/c1-45(2)35-58(104-81(133)64(43-116)110-83(135)68(47(5)6)112-66(120)39-99-71(123)53(89)17-9-12-30-87)75(127)108-62(41-114)79(131)106-60(37-49-22-26-51(118)27-23-49)77(129)102-56(20-15-33-97-85(92)93)73(125)96-32-14-11-19-55(70(91)122)101-74(126)57(21-16-34-98-86(94)95)103-78(130)61(38-50-24-28-52(119)29-25-50)107-80(132)63(42-115)109-76(128)59(36-46(3)4)105-82(134)65(44-117)111-84(136)69(48(7)8)113-67(121)40-100-72(124)54(90)18-10-13-31-88/h22-29,45-48,53-65,68-69,114-119H,9-21,30-44,87-90H2,1-8H3,(H2,91,122)(H,96,125)(H,99,123)(H,100,124)(H,101,126)(H,102,129)(H,103,130)(H,104,133)(H,105,134)(H,106,131)(H,107,132)(H,108,127)(H,109,128)(H,110,135)(H,111,136)(H,112,120)(H,113,121)(H4,92,93,97)(H4,94,95,98)/t53-,54-,55?,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,68-,69-/m0/s1
InChIKeyVUYRSKROGTWHDC-ICWZLGNASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CTCE 9908: A CXCR4 Antagonist Peptide for Metastasis and Tumor Growth Inhibition Studies


CTCE 9908 is a 17-amino acid peptide analog of CXCL12 that functions as a competitive antagonist of the C-X-C chemokine receptor type 4 (CXCR4) [1]. It was developed to inhibit the CXCL12/CXCR4 signaling axis, a pathway critically implicated in tumor metastasis, angiogenesis, and cancer cell survival [1]. The peptide sequence is identical across humans, rats, and mice, making it a consistent tool for translational research [2]. Preclinical studies have established its ability to reduce primary tumor growth and metastatic spread in various cancer models, including breast, prostate, ovarian, esophageal cancer, osteosarcoma, and melanoma [1][3][4][5].

Why Generic CXCR4 Antagonist Substitution Is Not Viable for CTCE 9908-Specific Research Outcomes


CXCR4 antagonists are a heterogeneous class with marked differences in molecular structure, binding kinetics, and downstream functional effects. A direct substitution of CTCE 9908 with another CXCR4 antagonist like Plerixafor (AMD3100), LY2510924, or IT1t is not scientifically justified due to a ~28-fold difference in binding affinity and divergent mechanisms of action [1][2]. For instance, CTCE 9908 induces a unique mitotic catastrophe in ovarian cancer cells, a phenotype not broadly shared by other CXCR4 inhibitors [3]. Furthermore, functional assays on hematopoietic progenitor cells demonstrate that CTCE 9908 and AMD3100 exert opposite effects on CXCR4 surface antigen presentation, highlighting that even molecules targeting the same receptor can have non-interchangeable biological consequences [4]. Researchers procuring a CXCR4 antagonist for specific in vivo metastasis or combinatorial therapy models must therefore select the exact agent used to generate the foundational data, as the quantitative outcomes described below are compound-specific and not class-wide effects.

CTCE 9908 Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Data


CTCE 9908 Exhibits a 28-Fold Lower Binding Affinity for CXCR4 Compared to the Clinical Antagonist AMD3100 (Plerixafor)

CTCE 9908 is not a high-affinity binder; its Ki value for CXCR4 is 6,185 ± 1,384 nM, which is approximately 28-fold higher (weaker) than the Ki of the well-characterized small-molecule antagonist AMD3100 (Plerixafor) at 221 ± 40 nM [1]. This indicates a fundamentally different binding interaction with the receptor. In a broader panel of CXCR4 ligands, CTCE 9908 demonstrates one of the highest Ki values, further distinguishing its profile from more potent peptides like LY2510924 (Ki = 58 ± 30 nM) and BKT-140 (Ki = 194 ± 117 nM) [1].

CXCR4 Binding Affinity Ki Receptor Pharmacology

CTCE 9908 Achieves Up to a 75% Reduction in Distant Metastasis in a Transgenic Breast Cancer Model When Combined with Anti-Angiogenic Therapy

In the PyMT transgenic mouse model of breast cancer, CTCE 9908 was tested as a monotherapy and in combination. As a single agent at 50 mg/kg, it inhibited primary tumor growth by 45% (p=0.005) [1]. The most significant anti-metastatic effect was observed when CTCE 9908 was combined with DC101 (an anti-VEGFR2 antibody), resulting in a 75% reduction in distant metastasis (p=0.009) compared to DC101 alone [1]. This combination also decreased primary tumor volume by an additional 37% (p=0.01) beyond the effect of DC101 monotherapy [1].

Breast Cancer Metastasis Combination Therapy In Vivo Efficacy

CTCE 9908 Reduces Total Metastatic Tumor Burden in an Orthotopic Prostate Cancer Model Without Affecting Primary Tumor Growth

In an orthotopic mouse model of prostate cancer, treatment with CTCE 9908 at 25 mg/kg did not significantly alter the growth of the primary tumor (PC-3 cells) [1]. However, the same treatment resulted in a significant reduction in total tumor burden by inhibiting the growth of prostate and soft tissue metastases to lymph nodes and distant organs [1]. Histological analysis revealed that this effect was associated with increased tumor necrosis and inhibition of angiogenesis (as measured by CD34+ vessels), without a significant change in tumor cell proliferation (Ki-67 staining) [1].

Prostate Cancer Metastasis Tumor Burden In Vivo

CTCE 9908 Induces Mitotic Catastrophe as a Unique Cell Death Mechanism in Ovarian Cancer Cells

In ovarian cancer cell lines, CTCE 9908 induces cell death through a mechanism of mitotic catastrophe, a process characterized by multinucleation, G2-M phase arrest, and abnormal mitosis [1]. This is a distinct form of cell death that is not triggered by the classical apoptosis or cellular senescence pathways [1]. Importantly, when CTCE 9908 was combined with paclitaxel, a microtubule-stabilizing drug, it resulted in additive cytotoxicity that also involved mitotic catastrophe [1]. This is a unique mode of action not widely reported for other CXCR4 antagonists.

Ovarian Cancer Mitotic Catastrophe Cell Death Mechanism of Action

CTCE 9908 Demonstrates Consistent Anti-Metastatic Efficacy Across Multiple Preclinical Models, Reducing Metastatic Nodules by 50-70%

CTCE 9908 has demonstrated robust and consistent anti-metastatic effects across several independent preclinical models. In a murine pulmonary metastasis model of osteosarcoma, treatment with CTCE 9908 resulted in a 50% reduction in the number of gross metastatic lung nodules [1]. Similarly, in models of established human prostate cancer, CTCE 9908 prevented the spread of cancer to distant organs by an average of 61%, with reductions of 50-70% in metastases to bone, skin, and lung [2]. These cross-study findings establish a reliable range of in vivo efficacy.

Metastasis In Vivo Efficacy Osteosarcoma Melanoma Prostate Cancer

Optimal Research and Preclinical Application Scenarios for CTCE 9908 Based on Quantitative Evidence


Investigating CXCR4-Mediated Metastasis in Orthotopic and Transgenic Mouse Models

CTCE 9908 is the appropriate tool for studies where the primary endpoint is inhibition of metastatic spread, as demonstrated by its 50-70% reduction in metastatic burden across breast, prostate, and osteosarcoma models [1]. Its ability to suppress metastasis without significantly affecting primary tumor growth in prostate cancer models [2] makes it particularly valuable for dissecting the specific role of the CXCR4/CXCL12 axis in the metastatic cascade. The 75% reduction in distant metastasis when combined with anti-angiogenic agents [3] also supports its use in combination therapy research.

Studying the Induction of Mitotic Catastrophe as a Targeted Cell Death Mechanism

For researchers focused on ovarian cancer or the biology of cell division, CTCE 9908 is a unique chemical probe. It induces mitotic catastrophe in CXCR4-expressing ovarian cancer cells, a phenotype characterized by G2-M arrest and multinucleation [4]. This is a distinct mechanism from apoptosis, allowing for studies on the interplay between CXCR4 signaling, spindle assembly checkpoints, and DNA damage pathways [4]. The additive effect with paclitaxel further supports its use in combinatorial cell death studies [4].

Exploring Structure-Activity Relationships of Low-Affinity CXCR4 Peptide Antagonists

Given its 28-fold lower binding affinity for CXCR4 compared to AMD3100 (Ki = 6,185 nM vs. 221 nM) [5], CTCE 9908 serves as a valuable comparator in structure-activity relationship (SAR) studies. Researchers investigating the relationship between receptor binding kinetics and downstream functional efficacy can use CTCE 9908 as an example of a peptide antagonist that achieves significant in vivo anti-metastatic effects despite relatively weak receptor binding. This contrasts with high-affinity ligands like LY2510924 and provides a unique data point for modeling CXCR4 pharmacology [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for CTCE 9908

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.